molecular formula C7H7N3 B025466 4-Ethynyl-6-methylpyrimidin-2-amine CAS No. 103011-51-4

4-Ethynyl-6-methylpyrimidin-2-amine

Cat. No. B025466
M. Wt: 133.15 g/mol
InChI Key: INIUVFVMRGEURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04746357

Procedure details

A mixture of 4.44 g of 4-(2-amino-4-methylpyrimidin-4-yl)-3-butyne-2-ol, 1 g of sodium hydroxide, 5 ml of dioxan and 50 ml of toluene was refluxed for two hours. The toluene layer was decanted from the residue, concentrated under reduced pressure and chromatographed on a silica gel dry column. The product band eluted with (2:3:0.5) ethyl acetate/dichloromethane/THF. Extraction with THF and concentration of the solvent gave 0.75 g of the title compound as a solid, 129°-130° dec.; IR(nujol) 2119 (w, C≡C) cm-1 ; PMR(60 MHz, CDCl3) δ2, 3(s, CH3, 3H), 3.1(s, C≡CH, 1H), 5.3-5.6(bs, NH2, 2H), 6.6(s, Het-H, 1H).
Name
4-(2-amino-4-methylpyrimidin-4-yl)-3-butyne-2-ol
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:7][C:6]([C:9]#[C:10]C(O)C)(C)[CH:5]=[CH:4][N:3]=1.[OH-].[Na+].O1CCOC[CH2:17]1>C1(C)C=CC=CC=1>[NH2:1][C:2]1[N:7]=[C:6]([C:9]#[CH:10])[CH:5]=[C:4]([CH3:17])[N:3]=1 |f:1.2|

Inputs

Step One
Name
4-(2-amino-4-methylpyrimidin-4-yl)-3-butyne-2-ol
Quantity
4.44 g
Type
reactant
Smiles
NC1=NC=CC(N1)(C)C#CC(C)O
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The toluene layer was decanted from the residue
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel
CUSTOM
Type
CUSTOM
Details
dry column
WASH
Type
WASH
Details
The product band eluted with (2:3:0.5) ethyl acetate/dichloromethane/THF
EXTRACTION
Type
EXTRACTION
Details
Extraction with THF and concentration of the solvent

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=N1)C#C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.